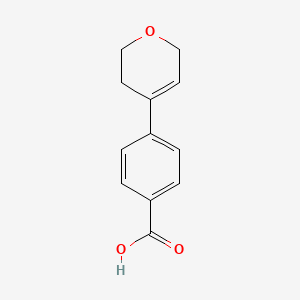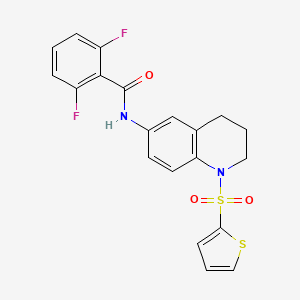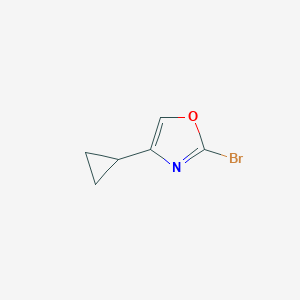
4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSPB is a small molecule inhibitor that has been shown to selectively target certain protein kinases, making it a valuable tool for studying cellular signaling pathways and potentially treating diseases such as cancer.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research on compounds with similar structural functionalities, such as sulfamoyl, piperidine, and pyridazinyl moieties, has demonstrated their relevance in synthetic chemistry, particularly in the synthesis of derivatives with potential biological activities. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized a series of derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showcasing their antibacterial potential through structural modification and spectral analysis (Aziz‐ur‐Rehman et al., 2017). These methodologies highlight the importance of such compounds in developing new chemical entities with desired biological properties.
Antimicrobial Activity
Compounds incorporating elements like sulfonamide, piperidine, and related heterocyclic structures have been extensively studied for their antimicrobial properties. The research by Othman et al. (2019) into Schiff base derivatives, including sulfamerazine and piperonal, revealed potent antibacterial and antifungal activities, underscoring the therapeutic potential of these chemical frameworks in addressing microbial infections (Othman et al., 2019).
Vasodilation Effects
The study of pyrimidine and triazine 3-oxide sulfates, as reported by Mccall et al. (1983), showcases the vasodilatory effects of such compounds, indicating their potential application in cardiovascular research and therapy (Mccall et al., 1983). This research highlights the broad therapeutic scope that compounds with similar structural features might offer, especially in the treatment of hypertension and related cardiovascular conditions.
Metabolic Pathway Elucidation
The in vitro metabolic study of Lu AA21004 by Hvenegaard et al. (2012) provides an example of how structurally related compounds can be used to elucidate drug metabolism pathways, identifying the enzymes involved in the oxidative metabolism of novel antidepressants. This kind of research is crucial for drug development, offering insights into drug interactions, side effects, and efficacy (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-4-9-17(20-19-13)24-15-3-2-10-21(12-15)25(22,23)16-7-5-14(11-18)6-8-16/h4-9,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCAMGNMZWFZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)


![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)
![2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2690150.png)
![4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine](/img/structure/B2690151.png)





![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide](/img/structure/B2690158.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2690162.png)